Butyl chloromethyl carbonate
Overview
Description
Butyl chloromethyl carbonate is an organic compound with the molecular formula C6H11ClO3. It is a liquid at room temperature and is known for its reactivity due to the presence of both a carbonate and a chloromethyl group. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Butyl chloromethyl carbonate can be synthesized through several methods. One common synthetic route involves the reaction of butanol with phosgene in the presence of a base. The reaction conditions typically require low temperatures and an inert atmosphere to prevent the decomposition of phosgene . Industrial production methods often involve the use of continuous flow reactors to ensure efficient mixing and temperature control, which are crucial for maintaining the stability of the reactants and products .
Chemical Reactions Analysis
Butyl chloromethyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form butanol, carbon dioxide, and hydrochloric acid.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various intermediates and products.
Scientific Research Applications
Butyl chloromethyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the chloromethyl carbonate group into organic molecules, which can then be further modified to create more complex structures.
Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical intermediates, particularly in the production of carbamate-based drugs.
Materials Science: It is employed in the preparation of polymers and other materials that require the incorporation of carbonate groups.
Mechanism of Action
The mechanism of action of butyl chloromethyl carbonate involves the reactivity of the chloromethyl group. When it reacts with nucleophiles, the carbon-chlorine bond is broken, and the nucleophile is attached to the carbon atom. This reaction is facilitated by the electron-withdrawing nature of the carbonate group, which makes the carbon atom more susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Butyl chloromethyl carbonate can be compared with other similar compounds such as:
Methyl chloromethyl carbonate: Similar in structure but with a methyl group instead of a butyl group.
Ethyl chloromethyl carbonate: Contains an ethyl group, offering intermediate reactivity and steric hindrance compared to methyl and butyl derivatives.
Propyl chloromethyl carbonate: With a propyl group, it provides a balance between reactivity and steric effects.
These compounds share similar reactivity patterns but differ in their physical properties and the ease with which they undergo certain reactions .
Properties
IUPAC Name |
butyl chloromethyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-2-3-4-9-6(8)10-5-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUCWFHXWNITCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570557 | |
Record name | Butyl chloromethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58304-98-6 | |
Record name | Butyl chloromethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | butyl chloromethyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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